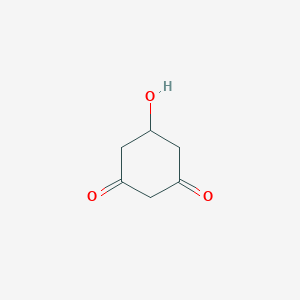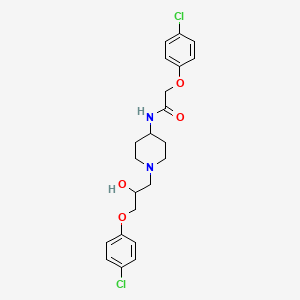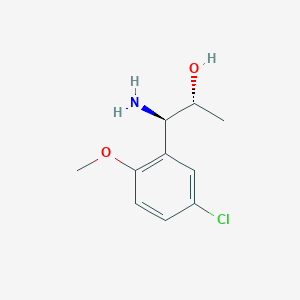
(1R,2R)-1-Amino-1-phenylpropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-phenylpropan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of both amino and hydroxyl functional groups attached to a chiral carbon framework, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-OL can be achieved through several methods. One common approach involves the reductive amination of a hydroxy ketone precursor using ammonia and Raney nickel as a catalyst. Another method includes the ammonolysis of an epoxide derivative, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and resolution techniques is often employed to obtain the enantiomerically pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-phenylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-1-phenylpropan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including selective norepinephrine reuptake inhibitors.
Industry: The compound is utilized in the production of fine chemicals and as a resolving agent in chiral separations.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-phenylpropan-2-OL involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the release of amp-activated protein from cells and inhibit the production of inflammatory cytokines and chemokines in human monocytes . These interactions contribute to its biological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diol:
(1R,2R)-2-Amino-1-phenyl-1,3-propanediol: This compound is closely related and has been studied for its potential in various synthetic applications.
Uniqueness
(1R,2R)-1-Amino-1-phenylpropan-2-OL is unique due to its specific combination of amino and hydroxyl groups attached to a chiral carbon. This structural feature makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 |
InChI-Schlüssel |
AAEOXZIUGCXWTF-APPZFPTMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)N)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)

![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)


